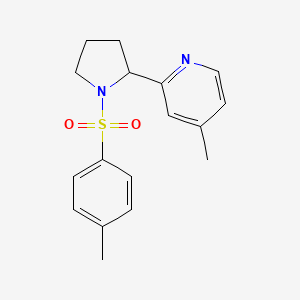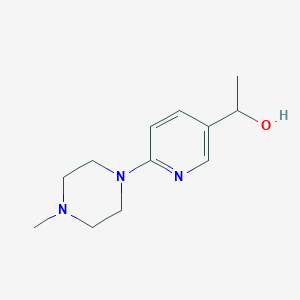![molecular formula C14H14FN3O2 B11797985 6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11797985.png)
6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 6-éthyl-2-(3-fluorophényl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylique est un composé organique complexe qui appartient à la classe des imidazo[1,2-b]pyrazoles. Ce composé se caractérise par sa structure unique, qui comprend un groupe éthyle, un groupe fluorophényle et un groupe acide carboxylique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 6-éthyl-2-(3-fluorophényl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylique implique généralement plusieurs étapes, en partant de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau imidazo[1,2-b]pyrazole : Cette étape implique la cyclisation de précurseurs appropriés en conditions acides ou basiques pour former le noyau imidazo[1,2-b]pyrazole.
Introduction du groupe éthyle : Le groupe éthyle peut être introduit par des réactions d'alkylation utilisant des halogénoalcanes en présence d'une base.
Substitution par le fluorophényle : Le groupe fluorophényle est introduit par une réaction de substitution aromatique nucléophile, où un composé aromatique fluoré réagit avec un nucléophile approprié.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse susmentionnées pour améliorer le rendement et la pureté. Cela comprend l'utilisation de catalyseurs avancés, le criblage à haut débit des conditions de réaction et des techniques de chimie à flux continu pour industrialiser efficacement le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 6-éthyl-2-(3-fluorophényl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylique subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe éthyle, conduisant à la formation d'aldéhydes ou d'acides carboxyliques.
Réduction : Les réactions de réduction peuvent cibler le groupe acide carboxylique, le convertissant en alcool ou en aldéhyde.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés en conditions basiques pour réaliser des réactions de substitution.
Principaux produits formés
Oxydation : Formation d'aldéhydes ou d'acides carboxyliques.
Réduction : Formation d'alcools ou d'aldéhydes.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications dans la recherche scientifique
L'acide 6-éthyl-2-(3-fluorophényl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylique a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Investigé pour son potentiel comme composé bioactif aux propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment comme agent anti-inflammatoire et analgésique.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'acide 6-éthyl-2-(3-fluorophényl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Se liant aux enzymes : Inhibant ou activant des enzymes spécifiques impliquées dans les voies métaboliques.
Interagissant avec les récepteurs : Modulant l'activité des récepteurs à la surface cellulaire, entraînant des changements dans la signalisation cellulaire.
Modifiant l'expression génique : Influençant l'expression des gènes impliqués dans divers processus biologiques.
Applications De Recherche Scientifique
6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
L'acide 6-éthyl-2-(3-fluorophényl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylique peut être comparé à d'autres composés similaires, tels que :
Imidazo[1,2-b]pyrazoles : Composés avec différents substituants sur le noyau imidazo[1,2-b]pyrazole, qui peuvent présenter des activités biologiques variables.
Dérivés fluorophényliques : Composés avec différents groupes fonctionnels liés au cycle fluorophényle, affectant leur réactivité chimique et leurs propriétés biologiques.
Dérivés d'acides carboxyliques : Composés avec différents substituants sur le groupe acide carboxylique, influençant leur solubilité et leurs propriétés pharmacocinétiques.
L'unicité de l'acide 6-éthyl-2-(3-fluorophényl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylique réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confère une réactivité chimique distincte et un potentiel pour des applications diverses dans la recherche scientifique.
Propriétés
Formule moléculaire |
C14H14FN3O2 |
|---|---|
Poids moléculaire |
275.28 g/mol |
Nom IUPAC |
6-ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C14H14FN3O2/c1-2-10-12(14(19)20)13-16-11(7-18(13)17-10)8-4-3-5-9(15)6-8/h3-6,11,16H,2,7H2,1H3,(H,19,20) |
Clé InChI |
DMAJZORHQLDCFD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN2CC(NC2=C1C(=O)O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11797915.png)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)











